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Compound of Interest

4-{(4-
Compound Name: Chlorophenyl)methanesulfonyl]anil
ine
CAS No.: 108246-72-6
Cat. No.: B3080201

Get Quote

Introduction and Structural Identity

4-Aminophenyl 4-chlorophenyl sulfone (CAS: 7146-68-1), systematically named 4-[(4-

chlorophenyl)sulfonyl]aniline, is a diaryl sulfone derivative of significant interest in medicinal
chemistry and pharmaceutical quality control. Structurally related to the antileprotic drug
Dapsone (4,4'-diaminodiphenyl sulfone), this compound features an asymmetric substitution
where one aniline group is replaced by a chlorobenzene moiety. In the pharmaceutical industry,
it is strictly monitored as[1]. However, beyond its status as a synthetic byproduct, it exhibits
intrinsic biological activity as an inhibitor of bacterial folate synthesis.

Physicochemical Properties

Understanding the physicochemical parameters of 4-aminophenyl 4-chlorophenyl sulfone is
critical for predicting its chromatographic behavior, formulation stability, and biological
partitioning. The presence of the highly electronegative chlorine atom alters the electron
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density of the sulfone bridge, impacting both its solubility and melting point compared to its
symmetrical diamino counterpart.

Property Value Reference

4-[(4-

chlorophenyl)sulfonyl]aniline

Chemical Name

CAS Registry Number 7146-68-1 [[211([Link])
Molecular Formula C12H10CINO2S

Molecular Weight 267.73 g/mol

Melting Point 184 - 185 °C

Refractive Index 1.634

Mechanistic Pharmacology: DHPS Inhibition

Like Dapsone, 4-aminophenyl 4-chlorophenyl sulfone functions as an antimetabolite. It acts as
a competitive inhibitor of Escherichia coli[3], a crucial enzyme in the bacterial folate
biosynthesis pathway.

Causality of Inhibition: The free aniline moiety of the compound mimics p-aminobenzoic acid
(PABA), the natural substrate of DHPS. The enzyme mistakenly binds the sulfone, but the
bulky, electron-withdrawing 4-chlorophenyl group prevents the subsequent condensation
reaction with dihydropterin pyrophosphate. This dead-end complex halts the production of
dihydropteroic acid, ultimately starving the bacteria of the folate required for DNA synthesis and
cellular replication.
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Fig 1. Competitive inhibition of bacterial DHPS by 4-aminophenyl 4-chlorophenyl sulfone.

Analytical Workflow: LC-MS/MS Protocol for
Impurity Profiling

Because 4-aminophenyl 4-chlorophenyl sulfone is a known synthetic byproduct in the
production of Dapsone[1], regulatory guidelines mandate its strict quantification. The following
self-validating Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry
(RP-HPLC-MS/MS) protocol is designed to isolate and quantify this [4] from the active
pharmaceutical ingredient (API).
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Fig 2. RP-HPLC-MS/MS workflow for quantifying Dapsone Impurity E with system validation.
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Step-by-Step Methodology & Experimental Causality

1. Sample Preparation:

e Action: Dissolve 10 mg of Dapsone API in 10 mL of Methanol:Water (50:50, v/v) to yield a 1
mg/mL stock. Sonicate for 5 minutes.

» Causality: Methanol is required to fully solubilize the lipophilic chlorophenyl moiety of
Impurity E, while the aqueous fraction ensures the sample solvent is compatible with the
initial highly-aqueous conditions of the reversed-phase mobile phase, preventing peak
distortion (solvent effect).

2. Chromatographic Separation (RP-HPLC):

e Action: Inject 5 pL onto a C18 column (100 x 2.1 mm, 1.7 um particle size) maintained at 35
°C. Use a gradient elution of Mobile Phase A (0.1% Formic acid in HPLC-grade water) and
Mobile Phase B (0.1% Formic acid in Acetonitrile).

o Causality: The C18 stationary phase discriminates molecules based on hydrophobicity. The
substitution of an amino group (in Dapsone) with a chlorine atom (in Impurity E) significantly
increases the molecule's partition coefficient (logP). Consequently, Impurity E exhibits
stronger hydrophobic interactions with the C18 alkyl chains and elutes later than the
Dapsone API, ensuring baseline separation.

3. Mass Spectrometry Detection (ESI-MS/MS):

» Action: Operate the mass spectrometer in positive Electrospray lonization (ESI+) mode.
Monitor the transition of the protonated precursor ion [M+H]+ at m/z 268.

o Causality: The primary aniline group is highly susceptible to protonation. The addition of
0.1% formic acid in the mobile phase acts as an abundant proton donor, maximizing
ionization efficiency and lowering the limit of detection (LOD) to trace impurity levels.

4. System Suitability and Self-Validation:

 Action: Prior to sample analysis, inject a resolution mixture containing 1 pg/mL of both
Dapsone and Impurity E. The analytical run is only valid if the chromatographic resolution (
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Rs) between the two peaks is 22.0 .

o Causality: Enforcing an Rs>2.0 guarantees that the massive API peak (Dapsone) does not
tail into and obscure the trace impurity peak. This self-validating step ensures quantitative
trustworthiness and prevents false-negative quality control results.

Conclusion

The physicochemical profile of 4-aminophenyl 4-chlorophenyl sulfone dictates both its
biological efficacy as a DHPS inhibitor and its analytical behavior. By leveraging its specific
molecular weight, melting point, and hydrophobic characteristics, researchers can design
robust, self-validating LC-MS/MS workflows. These protocols are essential for ensuring the
purity of sulfonamide antibiotics and advancing the development of novel antimetabolite
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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